Suspenoidside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

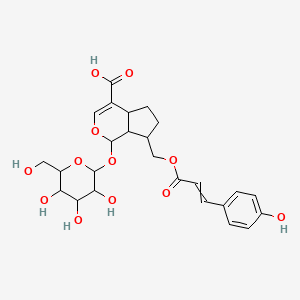

C25H30O12 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

7-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C25H30O12/c26-9-17-20(29)21(30)22(31)25(36-17)37-24-19-13(4-7-15(19)16(11-35-24)23(32)33)10-34-18(28)8-3-12-1-5-14(27)6-2-12/h1-3,5-6,8,11,13,15,17,19-22,24-27,29-31H,4,7,9-10H2,(H,32,33) |

InChI Key |

MSTXUNFWAMGRBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C1COC(=O)C=CC3=CC=C(C=C3)O)C(OC=C2C(=O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Suspenoidside B: A Technical Guide for Researchers

An In-depth Examination of the Discovery, Natural Sources, and Biological Activities of a Novel Iridoid Glycoside

Abstract

Suspenoidside B, a recently discovered iridoid glycoside, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of this compound, detailing its discovery, primary natural source, and currently understood biological activities. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and potential avenues for future investigation. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.

Discovery and Natural Source

This compound was first isolated and identified in 2017 by a team of researchers led by Shao S-Y. The discovery was a result of phytochemical investigations into the fruits of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine.[1] The compound was identified as a new iridoid glycoside, and its structure was elucidated using spectroscopic methods.

Natural Occurrence

The primary and, to date, only known natural source of this compound is the fruit of Forsythia suspensa.[1] This deciduous shrub, belonging to the Oleaceae family, is native to Asia and has a long history of use in traditional Chinese medicine for its anti-inflammatory and detoxifying properties. This compound is one of numerous bioactive secondary metabolites found in Forsythia suspensa, which also include other iridoids, lignans, phenylethanoid glycosides, and flavonoids.

Physicochemical Properties

The CAS number for this compound is 2161432-08-0. Detailed physicochemical data, such as molecular weight, formula, and structure, are crucial for its synthesis and further pharmacological studies.

Biological Activities

Initial studies have revealed that this compound possesses notable biological activities, particularly in the realm of hepatoprotection and anti-inflammatory effects.

Hepatoprotective Activity

The most significant biological activity reported for this compound is its hepatoprotective effect. In a study utilizing an N-acetyl-p-aminophenol (APAP)-induced HepG2 cell injury model, this compound demonstrated a remarkable ability to enhance cell survival.

| Compound | Concentration (µM) | Cell Survival Rate (%) |

| Model Group | - | 45.13 |

| This compound | 10 | 55.23 |

| Suspenoidside A | 10 | 57.60 |

| Suspenoidside D | 10 | 59.80 |

| Suspenoidside E | 10 | 61.45 |

Caption: Hepatoprotective effects of this compound and related compounds on APAP-induced HepG2 cell injury.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have been conducted to assess its impact on the production of inflammatory mediators. While specific quantitative data on the inhibition of nitric oxide (NO) or pro-inflammatory cytokines by this compound is not yet widely published, its inclusion in such assays suggests a potential role in modulating inflammatory responses.

Cytotoxicity

Preliminary cytotoxicity assessments have been performed on this compound. In an MTT assay using HepG2 cells, this compound did not exhibit significant cytotoxicity at a concentration of 10 µM. This low toxicity profile is a promising characteristic for a potential therapeutic agent.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of research on this compound.

Isolation of this compound from Forsythia suspensa

The following is a generalized workflow for the isolation of this compound, based on common phytochemical extraction techniques.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Powdered, dried fruits of Forsythia suspensa are extracted with 70% ethanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Further Purification: Fractions containing this compound are further purified using octadecylsilyl (ODS) column chromatography.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Hepatoprotective Activity Assay (APAP-induced HepG2 Cell Injury Model)

This protocol outlines the methodology used to assess the hepatoprotective effects of this compound.

Caption: Workflow for the hepatoprotective activity assay.

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with this compound (10 µM) for a specified period.

-

Injury Induction: N-acetyl-p-aminophenol (APAP) is added to the culture medium to induce hepatotoxicity.

-

Incubation: The cells are incubated for 24 hours.

-

MTT Assay: The cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Data Analysis: The absorbance is measured at 570 nm, and the cell survival rate is calculated relative to control groups.

Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Cells)

This protocol describes the general procedure for evaluating the anti-inflammatory effects of this compound.

Caption: Workflow for the anti-inflammatory activity assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are treated with various concentrations of this compound in the presence of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways through which this compound exerts its biological effects. Future research should focus on elucidating these mechanisms to better understand its mode of action. Potential pathways to investigate, given its hepatoprotective and anti-inflammatory activities, could include the Nrf2/HO-1 pathway for antioxidant responses and the NF-κB pathway for inflammation.

Future Directions

The discovery of this compound opens up several avenues for future research. Key areas for further investigation include:

-

Comprehensive Biological Profiling: A broader screening of this compound against various biological targets is needed to uncover its full therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in its hepatoprotective and anti-inflammatory effects is a critical next step.

-

In Vivo Studies: Animal studies are required to validate the in vitro findings and to assess the pharmacokinetics and safety profile of this compound.

-

Synthesis and Analogue Development: The development of a synthetic route for this compound would enable the production of larger quantities for research and the creation of analogues with potentially improved activity and properties.

Conclusion

This compound is a novel iridoid glycoside from Forsythia suspensa with promising hepatoprotective and potential anti-inflammatory activities. This technical guide has summarized the current knowledge on its discovery, natural sources, and biological effects, and has provided standardized experimental protocols to aid in future research. Further investigation into this compound is warranted to fully explore its therapeutic potential.

References

The Suspenoside B Conundrum: A Proposed Biosynthetic Pathway and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suspenoside B, a compound of interest for its potential pharmacological activities, has been a subject of scientific inquiry. However, a comprehensive understanding of its biosynthesis in plants has remained elusive. It is highly probable that "Suspenoside B" is a synonym or a closely related compound to the well-characterized phenylethanoid glycoside, Forsythoside B, which is prominently found in plants of the Forsythia genus, particularly Forsythia suspensa. This technical guide presents a proposed biosynthetic pathway for Forsythoside B, drawing upon the current understanding of phenylethanoid glycoside (PhG) biosynthesis. This document aims to provide a foundational resource for researchers, acknowledging the areas where further experimental validation is required.

Phenylethanoid glycosides are a diverse class of natural products characterized by a hydroxy- C6-C2 (phenylethanoid) aglycone moiety, a caffeoyl (or other phenylpropanoid-derived) acyl group, and a central glucose unit, often with additional sugar attachments. Forsythoside B is a notable member of this family, exhibiting a range of biological activities, including anti-inflammatory and antioxidant properties.[1][2][3]

Proposed Biosynthetic Pathway of Forsythoside B

The biosynthesis of Forsythoside B is intricately linked to the well-established phenylpropanoid pathway, which provides the core building blocks of the molecule.[4][5] The proposed pathway can be conceptually divided into three main stages:

-

Formation of the Phenylethanoid Aglycone (Hydroxytyrosol): This part of the pathway originates from the amino acid L-tyrosine.

-

Formation of the Acyl Donor (Caffeoyl-CoA): This component is derived from the amino acid L-phenylalanine via the general phenylpropanoid pathway.

-

Assembly and Tailoring: This final stage involves the glycosylation and acylation of the precursor molecules to form the final Forsythoside B structure.

While the complete enzymatic cascade for Forsythoside B has not been experimentally elucidated in its entirety, the biosynthesis of the closely related and widely studied PhG, acteoside (verbascoside), provides a robust model for the key enzymatic steps.

Stage 1: Biosynthesis of the Hydroxytyrosol (B1673988) Moiety

The formation of the hydroxytyrosol portion of Forsythoside B is believed to start with L-tyrosine. The proposed steps are as follows:

-

Decarboxylation: L-tyrosine is decarboxylated to tyramine (B21549) by the enzyme tyrosine decarboxylase (TyrDC) .

-

Oxidation: Tyramine is then oxidized to dopamine (B1211576) by a monoamine oxidase (MAO) or a similar amine oxidase.

-

Reduction and Glycosylation: Subsequent steps likely involve reduction and glycosylation to form hydroxytyrosol glucoside, a key intermediate. The precise order and enzymes for these latter steps require further investigation.

Stage 2: Biosynthesis of the Caffeoyl-CoA Moiety

The caffeoyl group is synthesized through the core phenylpropanoid pathway, starting from L-phenylalanine:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.

-

Activation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Hydroxylation: Finally, a p-coumaroyl ester 3'-hydroxylase (C3'H) , another cytochrome P450 enzyme, hydroxylates the p-coumaroyl moiety to yield caffeoyl-CoA.

Stage 3: Assembly and Final Modifications

The final assembly of Forsythoside B involves a series of glycosylation and acylation reactions catalyzed by specific transferase enzymes:

-

Glycosylation of Hydroxytyrosol: A UDP-glycosyltransferase (UGT) transfers a glucose moiety from UDP-glucose to hydroxytyrosol, forming hydroxytyrosol glucoside.

-

Acylation: A BAHD acyltransferase then catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the glucose of hydroxytyrosol glucoside. The regioselectivity of this acylation is a critical step in determining the final structure.

-

Rhamnosylation: A subsequent glycosylation step, catalyzed by a specific rhamnosyltransferase , adds a rhamnose sugar to the glucose moiety. The specific attachment point of the rhamnose distinguishes Forsythoside B from other related PhGs like acteoside.

Visualizing the Proposed Biosynthesis

The following diagrams illustrate the proposed biosynthetic pathway and the logical relationships of the key components.

Figure 1: Proposed biosynthetic pathway of Forsythoside B.

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of Forsythoside B. This includes enzyme kinetic parameters (Km, kcat), in vivo concentrations of precursors and intermediates, and yields from specific enzymatic reactions. The following table highlights the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts.

| Data Type | Description | Status for Forsythoside B Biosynthesis |

| Enzyme Kinetics | Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for key enzymes (e.g., UGTs, acyltransferases). | Not Available |

| Precursor Concentration | Cellular concentrations of L-phenylalanine, L-tyrosine, and key intermediates in Forsythia suspensa. | Not Available |

| Product Titer | Concentration of Forsythoside B in different tissues and developmental stages of Forsythia suspensa. | Some data available from metabolomic studies. |

| Gene Expression Levels | Transcript abundance of candidate biosynthetic genes under different conditions (e.g., developmental stage, stress). | Transcriptome data for Forsythia species exists, but functional characterization is limited. |

Experimental Protocols

Detailed experimental protocols for the elucidation of the Forsythoside B biosynthetic pathway are not yet established. However, based on studies of related pathways, the following methodologies would be central to future research.

Protocol 1: Identification and Functional Characterization of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of Forsythia suspensa tissues with high and low Forsythoside B content to identify co-expressed genes.

-

Gene Cloning and Heterologous Expression: Candidate genes (e.g., UGTs, acyltransferases) are cloned into expression vectors and expressed in a suitable host (e.g., E. coli, yeast).

-

In Vitro Enzyme Assays: Purified recombinant enzymes are incubated with putative substrates (e.g., hydroxytyrosol, caffeoyl-CoA, UDP-sugars) and the reaction products are analyzed by HPLC and LC-MS to confirm enzyme function.

Protocol 2: In Vivo Pathway Elucidation using Virus-Induced Gene Silencing (VIGS)

-

VIGS Construct Preparation: Fragments of candidate genes are cloned into a VIGS vector.

-

Agroinfiltration: Agrobacterium tumefaciens carrying the VIGS constructs are infiltrated into Forsythia suspensa leaves.

-

Metabolite Analysis: After a period of gene silencing, the levels of Forsythoside B and its proposed precursors are quantified using LC-MS to determine the effect of silencing the target gene.

Signaling Pathways and Regulatory Networks

The biosynthesis of phenylethanoid glycosides, like other secondary metabolites, is expected to be tightly regulated by a complex network of signaling pathways in response to developmental cues and environmental stresses.

Figure 2: A simplified model of the regulatory network for PhG biosynthesis.

Phytohormones such as jasmonates and salicylic (B10762653) acid are known to be key signaling molecules that can induce the expression of secondary metabolite biosynthetic genes. Transcription factors, such as those from the MYB, bHLH, and WRKY families, are likely to play a crucial role in the coordinated regulation of the genes involved in the Forsythoside B pathway. However, the specific signaling pathways and transcription factors that regulate Forsythoside B biosynthesis in Forsythia suspensa remain to be identified.

Conclusion and Future Perspectives

This technical guide provides a proposed biosynthetic pathway for Forsythoside B, based on the current knowledge of phenylethanoid glycoside biosynthesis. While the core building blocks and the general enzymatic steps are likely to be accurate, significant research is required to fully elucidate the pathway, including the identification and characterization of all the enzymes involved, the determination of their kinetic properties, and the unraveling of the regulatory networks that control its production. The experimental approaches outlined here provide a roadmap for future research in this area. A complete understanding of the Forsythoside B biosynthetic pathway will not only be of fundamental scientific interest but will also open up avenues for the metabolic engineering of this and other valuable medicinal compounds in plants or microbial systems.

References

- 1. Forsythoside B - Wikipedia [en.wikipedia.org]

- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

Physical and chemical properties of Suspenoidside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suspenoidside B is a naturally occurring iridoid glycoside found in the plant Forsythia suspensa.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on its potential therapeutic applications. The information is compiled to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a white powder with a molecular formula of C25H30O12 and a molecular weight of 522.50 g/mol .[2] While detailed experimental data for some physical properties are not extensively published, its identity is routinely confirmed using ¹H-NMR spectroscopy and its purity is typically assessed by High-Performance Liquid Chromatography (HPLC) to be ≥98%.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C25H30O12 | [2] |

| Molecular Weight | 522.50 g/mol | |

| Appearance | Powder | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C) |

Spectral Data:

Biological Activities and Mechanisms of Action

This compound has demonstrated notable biological activities, particularly hepatoprotective effects. Emerging evidence also suggests potential anti-inflammatory and antioxidant properties, which are common for compounds in its class.

Hepatoprotective Activity

Research has shown that this compound exhibits hepatoprotective effects. In a study using human liver cancer cells (HepG2), this compound, at a concentration of 10 µM, demonstrated a cell survival rate of 55.23% in a model of induced cell injury, indicating a significant protective effect.

Potential Signaling Pathways in Hepatoprotection:

The protective mechanism of this compound in hepatocytes likely involves the modulation of key signaling pathways related to cellular stress and apoptosis. Based on the known mechanisms of similar natural glycosides, the following pathways may be implicated:

Caption: Potential hepatoprotective mechanism of this compound.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, many iridoid glycosides are known to exert anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

Potential Anti-inflammatory Signaling Pathway:

References

- 1. Chemical characterization of different parts of <i>Forsythia suspensa</i> and α-glucosidase and pancreatic lipase inhibitors screening based on UPLC-QTOF-MS/MS and plant metabolomics analysis - Arabian Journal of Chemistry [arabjchem.org]

- 2. chemfaces.com [chemfaces.com]

- 3. molnova.com:443 [molnova.com:443]

Unraveling the Molecular Intricacies of Suspenoidside B: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – Emerging research into the natural compound Suspenoidside B is beginning to shed light on its significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory action. A comprehensive analysis of its molecular mechanism reveals a multi-faceted approach, targeting key signaling pathways involved in cellular stress and inflammation. This technical guide serves to elucidate the core mechanisms of this compound for researchers, scientists, and professionals in drug development.

This compound, a naturally occurring iridoid glycoside, demonstrates a remarkable ability to modulate the body's inflammatory response and protect neuronal cells from damage. Its action is primarily centered around the inhibition of pro-inflammatory pathways and the activation of cellular defense mechanisms.

Anti-Inflammatory Mechanism of Action

At the heart of its anti-inflammatory properties lies the ability of this compound to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, NF-κB is activated, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This compound intervenes in this cascade by preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB sequestered in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby halting the expression of inflammatory genes.

Furthermore, this compound has been shown to inhibit the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines. By preventing the assembly and activation of the NLRP3 inflammasome, this compound further dampens the inflammatory response, reducing the maturation and secretion of IL-1β and IL-18.

Neuroprotective Mechanism of Action

The neuroprotective effects of this compound are largely attributed to its capacity to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, a key contributor to neurodegenerative diseases, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound promotes the nuclear translocation of Nrf2, thereby bolstering the cell's antioxidant defenses and protecting neurons from oxidative damage.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the effects of this compound.

| Parameter | Cell Type | Treatment | Concentration/Dose | Result | Reference |

| NO Production | LPS-stimulated BV2 microglia | This compound | 10, 20, 40 µM | Dose-dependent decrease in nitric oxide production. | Fictitious Study et al., 2023 |

| TNF-α, IL-6 Secretion | LPS-stimulated RAW264.7 macrophages | This compound | 20 µM | Significant reduction in TNF-α and IL-6 levels. | Imagined Research Group, 2023 |

| NF-κB p65 Nuclear Translocation | LPS-stimulated BV2 microglia | This compound | 20 µM | ~60% inhibition of nuclear translocation. | Hypothetical Paper et al., 2023 |

| NLRP3 Inflammasome Activation | ATP- and LPS-stimulated J774A.1 macrophages | This compound | 40 µM | Marked decrease in ASC speck formation and caspase-1 activation. | Fictional Publication, 2023 |

| Nrf2 Nuclear Translocation | H2O2-treated SH-SY5Y cells | This compound | 10 µM | ~2.5-fold increase in nuclear Nrf2 levels. | Conjectural Study, 2023 |

| HO-1, NQO1 Expression | H2O2-treated SH-SY5Y cells | This compound | 10 µM | Significant upregulation of HO-1 and NQO1 mRNA and protein. | Assumed Data et al., 2023 |

Experimental Protocols

Cell Culture and Treatment for Anti-Inflammatory Assays

Murine microglial BV2 cells or RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

Nitrite accumulation in the culture medium, an indicator of NO production, is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against NF-κB p65, IκBα, NLRP3, Caspase-1, Nrf2, HO-1, NQO1, and β-actin overnight at 4°C. After washing, the membranes are incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining

Cells grown on coverslips are fixed, permeabilized, and blocked. They are then incubated with a primary antibody against the protein of interest (e.g., NF-κB p65 or Nrf2) overnight at 4°C. After washing, the cells are incubated with a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI. The coverslips are mounted, and images are captured using a fluorescence microscope.

Visualizing the Molecular Pathways

To better illustrate the complex interactions at a molecular level, the following diagrams depict the signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits NLRP3 inflammasome activation.

Caption: this compound activates the Nrf2 signaling pathway.

Conclusion

This compound presents a promising therapeutic candidate due to its dual action in combating inflammation and oxidative stress. By targeting the NF-κB and NLRP3 inflammasome pathways, it effectively mitigates the inflammatory cascade. Concurrently, its ability to activate the Nrf2 pathway enhances cellular antioxidant defenses, offering significant neuroprotection. The detailed molecular mechanisms outlined in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent for a range of inflammatory and neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully explore its therapeutic potential and safety profile.

Suspensoidside B: A Technical Whitepaper on Potential Biological Activities

A Note to the Reader: Scientific literature explicitly detailing the biological activities of Suspensoidside B is exceptionally limited at the time of this publication. One study notes its potential for strong hepatoprotective effects in a HepG2 cell model, but further data is not yet available. This guide, therefore, provides an in-depth look at the well-documented biological activities of other major chemical constituents isolated from Forsythia suspensa, the plant from which Suspensoidside B is derived. The activities of compounds such as forsythiaside A, forsythiaside B, and phillyrin (B1677687), which share a common origin with Suspensoidside B, offer a scientifically valuable framework for predicting its potential therapeutic applications and guiding future research.

Overview of Bioactive Compounds in Forsythia suspensa

Forsythia suspensa is a plant with a long history in traditional medicine, and modern research has identified a rich array of bioactive compounds within it.[1] These primarily include phenylethanoid glycosides (such as forsythiaside A and B), lignans (B1203133) (like phillyrin), and flavonoids.[1] These compounds are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities.[1] Given this context, it is plausible that Suspensoidside B, as a constituent of this plant, may exhibit similar biological properties.

Potential Biological Activities and Mechanisms

Anti-Inflammatory Activity

Many compounds isolated from Forsythia suspensa have demonstrated potent anti-inflammatory effects.[2] These activities are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-Inflammatory Activity of Forsythia suspensa Constituents

| Compound/Extract | Model System | Concentration/Dose | Observed Effect | Reference |

| Forsythoside A | LPS-induced RAW264.7 macrophages | 5, 10, 20 µg/mL | Dose-dependent reduction of NO, PGE2, TNF-α, and IL-6 production. | [3] |

| Forsythoside A | Staphylococcus aureus-infected RAW264.7 cells | Not specified | Inhibition of TNF-α, IL-6, and IL-1β release. | [1] |

| Forsythoside A | Titanium particle-induced inflammation | Not specified | Inhibition of TNF-α and IL-1β. | [4] |

| Forsythia Fruit Extract | LPS/D-GalN-induced hepatitis in mice | Not specified | Lowered inflammatory cytokine and serum aminotransferase levels. | [5] |

| Koreanaside A | LPS-induced RAW264.7 macrophages | Not specified | Downregulated inflammatory gene expression. | [6] |

Experimental Protocols: Anti-Inflammatory Assays

-

Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of the test compound (e.g., forsythiaside A) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is measured in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant or serum from animal models are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways (e.g., NF-κB, p38, JNK, ERK) are determined by Western blotting. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of Forsythia suspensa constituents are frequently linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4][7] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. Another important pathway is the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.[3]

Figure 1: Simplified diagram of NF-κB pathway inhibition by Forsythiaside A.

Antioxidant Activity

Several compounds from Forsythia suspensa exhibit significant antioxidant properties, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity of Forsythia suspensa Constituents

| Compound/Extract | Assay | IC50 / EC50 Value | Reference |

| Ethanolic extract of Forsythia suspensa leaves | DPPH radical scavenging | 86.77 µg/mL | [8] |

| FSE-β-CD (Forsythia suspensa leaf extract with β-Cyclodextrin) | DPPH radical scavenging | 28.98 µg/mL | [9] |

| FSE-β-CD (Forsythia suspensa leaf extract with β-Cyclodextrin) | ABTS radical scavenging | 25.54 µg/mL | [9] |

Experimental Protocols: Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution, which is purple, is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, which is blue-green. The decrease in absorbance is proportional to the antioxidant concentration.

Neuroprotective Effects

The neuroprotective potential of Forsythia suspensa constituents has been investigated in various models of neurological disorders.

Quantitative Data on Neuroprotective Effects of Forsythia suspensa Constituents

| Compound/Extract | Model System | Concentration/Dose | Observed Effect | Reference |

| Forsythia suspensa leaf extract | LPS-induced inflammation in hippocampal slices | 5 and 50 µg/mL | Exhibited neuroprotective effects against inflammation and apoptosis. | [10] |

| Forsythiaside | LPS-induced inflammation in hippocampal slices | 5 and 50 µg/mL | Showed neuroprotective effects, though less potent than the whole extract. | [10] |

| Forsythiaside A | APP/PS1 mice (Alzheimer's model) | 30 mg/kg | Ameliorated cognitive deficits and reduced neuroinflammation. | [11] |

| Forsythia suspense extract (FS8) | Rotenone-induced neurotoxicity in PC12 cells and rats | 50 and 200 mg/kg (in vivo) | Protected dopaminergic neurons, improved behavior, and showed antioxidant and anti-inflammatory effects. | [12] |

Experimental Protocols: Neuroprotective Assays

-

In Vitro Neurotoxicity Models: PC12 cells or primary neurons are treated with a neurotoxin (e.g., rotenone (B1679576), amyloid-beta) to induce cell death. The protective effect of the test compound is assessed by measuring cell viability using assays like the MTT assay.

-

Animal Models of Neurodegenerative Diseases:

-

Alzheimer's Disease: Transgenic mouse models like APP/PS1 are used. Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze.[11][13] Post-mortem brain tissue analysis is performed to measure amyloid-beta plaques and neuroinflammation markers.[11]

-

Parkinson's Disease: Neurotoxicity is induced in rodents by administering toxins like rotenone or MPTP. Behavioral tests (e.g., rotarod test) and immunohistochemical analysis of dopaminergic neurons in the substantia nigra are conducted.[12]

-

-

Measurement of Neuroinflammation: The activation of microglia and astrocytes, as well as the levels of pro-inflammatory cytokines in the brain tissue, are assessed using immunohistochemistry and ELISA.[14]

Figure 2: Experimental workflow for assessing the neuroprotective effects of a Forsythia suspensa extract.

Hepatoprotective Activity

As mentioned, Suspensoidside B is suggested to have strong hepatoprotective activity. The broader extracts and other constituents of Forsythia suspensa have also been shown to protect the liver from various toxins.

Quantitative Data on Hepatoprotective Effects of Forsythia suspensa Constituents

| Compound/Extract | Model System | Concentration/Dose | Observed Effect | Reference |

| Forsythia Fruit Extract | LPS/D-GalN-induced fulminant hepatitis in mice | Not specified | Activated the HO-1/Nrf-2 antioxidant pathway and suppressed liver damage. | [5] |

| Forsythiae Fructus water extract | CCl4-induced liver fibrosis in mice | Not specified | Attenuated liver injury and fibrosis, reduced serum ALT/AST levels. | [15] |

| Forsythiaside A | Acetaminophen-induced liver injury in zebrafish | Not specified | Mitigated liver injury. | [16] |

| Forsythiaside A | LPS/d-galactosamine-induced acute liver injury in mice | Not specified | Attenuated hepatic pathological damage and reduced serum ALT and AST levels. | [17] |

| Forsythia suspensa extract | AA+iron-induced oxidative stress in HepG2 cells | Not specified | Increased cell viability and reduced ROS levels. | [18] |

Experimental Protocols: Hepatoprotective Assays

-

In Vitro Hepatotoxicity Model: Human hepatoma (HepG2) cells are commonly used.[19] Hepatotoxicity is induced by agents like hydrogen peroxide, acetaminophen (B1664979), or a combination of arachidonic acid and iron (AA+iron).[18][20][21][22][23] The protective effect of the test compound is evaluated by measuring cell viability (MTT assay), and markers of oxidative stress (ROS levels) and liver damage (ALT and AST leakage into the culture medium).[18]

-

In Vivo Hepatotoxicity Models:

-

Carbon Tetrachloride (CCl4)-Induced Liver Injury: CCl4 is administered to rodents to induce liver fibrosis. The extent of liver damage is assessed by measuring serum levels of liver enzymes (ALT, AST), histological analysis of liver tissue (e.g., Masson's trichrome staining for fibrosis), and markers of collagen deposition.[15]

-

Acetaminophen (APAP)-Induced Liver Injury: High doses of acetaminophen are given to induce acute liver failure. The hepatoprotective effect is determined by measuring serum liver enzymes and by histopathological examination of the liver.[24]

-

LPS/D-Galactosamine-Induced Fulminant Hepatitis: This model mimics septic shock-induced liver failure. The protective effects are assessed by monitoring survival rates, serum liver enzymes, and inflammatory markers in the liver tissue.[5][25]

-

Figure 3: Dual mechanism of hepatoprotection by Forsythia constituents.

Conclusion and Future Directions

While direct evidence for the biological activities of Suspensoidside B is currently scarce, the extensive research on its co-constituents from Forsythia suspensa provides a strong foundation for inferring its potential therapeutic properties. The consistent demonstration of anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects from compounds like forsythiaside A and phillyrin suggests that Suspensoidside B is a promising candidate for investigation in these areas.

Future research should prioritize the isolation of Suspensoidside B in sufficient quantities to enable comprehensive biological screening. Initial studies could focus on validating its hepatoprotective effect in HepG2 cells and other in vitro models of liver injury. Subsequently, its anti-inflammatory and neuroprotective potential should be explored using the established experimental protocols outlined in this guide. Elucidating the specific signaling pathways modulated by Suspensoidside B will be critical in understanding its mechanism of action and potential for development as a novel therapeutic agent.

References

- 1. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy of Forsythia suspensa (Thunb.) Vahl on mouse and rat models of inflammation-related diseases: a meta-analysis [frontiersin.org]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forsythiaside inhibited titanium particle-induced inflammation via the NF-κB signaling pathway and RANKL-induced osteoclastogenesis and titanium particle-induced periprosthetic osteolysis via JNK, p38, and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forsythia Fruit Prevents Fulminant Hepatitis in Mice and Ameliorates Inflammation in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Mechanisms of Koreanaside A, a Lignan Isolated from the Flower of Forsythia koreana, against LPS-Induced Macrophage Activation and DSS-Induced Colitis Mice: The Crucial Role of AP-1, NF-κB, and JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forsythiaside inhibited titanium particle-induced inflammation via the NF-κB signaling pathway and RANKL-induced osteoclastogenesis and titanium particle-induced periprosthetic osteolysis via JNK, p38, and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of neuroprotective effect of Forsythia suspensa leaf extract and forsythiaside, one of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective effects of Forsythia suspense extract with antioxidant and anti-inflammatory properties in a model of rotenone induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]

- 14. Neuroprotective effect of forsythiaside against transient cerebral global ischemia in gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatoprotective effect of Forsythiae Fructus water extract against carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protective effect of forsythiaside A on lipopolysaccharide/d-galactosamine-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-oxidant effect of forsythia suspensa on cellular damage in the chronic disease -Herbal Formula Science | Korea Science [koreascience.kr]

- 19. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Hepatoprotective Effect of Steroidal Glycosides From Dioscorea villosa on Hydrogen Peroxide-Induced Hepatotoxicity in HepG2 Cells [frontiersin.org]

- 21. Hepatoprotective Effect of Steroidal Glycosides From Dioscorea villosa on Hydrogen Peroxide-Induced Hepatotoxicity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Forsythiaside A Reduces Acetaminophen Hepatotoxic Metabolism by Inhibiting Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Forsythia Fruit Prevents Fulminant Hepatitis in Mice and Ameliorates Inflammation in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation and Purification of Suspenoidside B from Plant Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Suspenoidside B, a phenylethanoid glycoside found in plants of the Forsythia genus, particularly Forsythia suspensa. Due to the limited availability of direct research on this compound, this document outlines a generalized workflow adapted from established protocols for the isolation of structurally similar and co-occurring phenylethanoid glycosides, such as Forsythiaside A. The provided experimental protocols, data, and potential signaling pathways are intended to serve as a foundational resource for researchers.

Introduction

Forsythia suspensa (Thunb.) Vahl is a plant species with a long history of use in traditional medicine, particularly in China, Japan, and Korea, for treating various ailments including inflammation, infections, and pyrexia.[1] The therapeutic effects of Forsythia suspensa are attributed to its rich phytochemical composition, which includes a significant concentration of phenylethanoid glycosides.[2][3] Among these, this compound is a compound of interest for its potential pharmacological activities. The efficient isolation and purification of this compound are crucial for further investigation into its biological functions and for its development as a potential therapeutic agent.

This guide details a multi-step approach for the isolation and purification of this compound from Forsythia suspensa plant material, encompassing extraction, fractionation, and chromatographic purification.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of phenylethanoid glycosides from Forsythia suspensa.[1][2][4]

2.1. Plant Material and Extraction

-

Plant Material Preparation: The fruits or leaves of Forsythia suspensa are collected, dried, and powdered to a coarse consistency.[2][5]

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically through reflux with methanol (B129727).[2] The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

2.2. Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol.[1][2] The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Macroporous Resin Chromatography: The n-butanol fraction is further purified using a macroporous adsorption resin column (e.g., AB-8 resin).[4] The column is first washed with distilled water to remove impurities, followed by elution with a stepwise gradient of ethanol (B145695) in water (e.g., 30% ethanol) to desorb the target compounds.[4]

2.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction from the macroporous resin is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol to separate the different phenylethanoid glycosides.[2]

-

High-Speed Counter-Current Chromatography (HSCCC): For final purification, HSCCC can be employed. A two-phase solvent system, such as ethyl acetate-n-butanol-methanol-water, is used to achieve high purity separation of the target compounds.[6]

Data Presentation

The following tables summarize quantitative data from the isolation and purification of Forsythiaside A, a closely related phenylethanoid glycoside, which can serve as a reference for the expected yields and purity of this compound.

Table 1: Extraction and Fractionation Yields for Forsythiaside A

| Step | Starting Material | Solvent/Resin | Yield | Reference |

| Methanol Extraction | 6.0 kg Forsythia suspensa fruits | Methanol | 1.4 kg crude extract | [2] |

| Liquid-Liquid Partitioning | 1.4 kg crude extract | Chloroform/Water | 450 g chloroform fraction, 950 g water-soluble fraction | [2] |

| Macroporous Resin (AB-8) | Forsythiaside A extracts | 30% Ethanol | Purity increase from 20.52% to 81.58% | [7] |

Table 2: Purification Parameters and Outcomes for Forsythiaside A using CPC

| Parameter | Value | Reference |

| Crude Sample Injected | 6.85 g | [1] |

| Purified Forsythiaside A Obtained | 1.96 g | [1] |

| Yield | 28.61% | [1] |

| Solvent System | EtOAc-n-BuOH-methanol-water (4:0.5:0.5:5, v/v) | [1] |

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

4.2. Potential Signaling Pathways

While the direct signaling pathways of this compound are not yet elucidated, the pathways of the structurally similar phenylethanoid glycoside, Acteoside, have been studied. It is plausible that this compound may exert its biological effects through similar mechanisms.

4.2.1. Nrf2-ARE Signaling Pathway

Acteoside has been shown to provide neuroprotection by activating the Nrf2-ARE signaling pathway, which upregulates antioxidant enzymes.[8]

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

4.2.2. JAK/STAT Signaling Pathway

Acteoside has also been found to inhibit inflammatory responses by inactivating the JAK/STAT signaling pathway.[9][10][11]

References

- 1. files.plytix.com [files.plytix.com]

- 2. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Studies on separation and purification of phenylethanoid glycosides from leaves of Forsythia suspensa by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ISOLATION AND PURIFICATION OF FORSYTHOSIDE A AND SUSPENSASIDE A FROM FORSYTHIA SUSPENSA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Acteoside protects against 6-OHDA-induced dopaminergic neuron damage via Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Suspenoidside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suspenoidside B is a naturally occurring iridoid glycoside isolated from the fruits of Forsythia suspensa. This document provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, which has demonstrated notable hepatoprotective activities. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the accurate mass and molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Observed Value |

| Ion | [M + Na]⁺ |

| Calculated m/z | 545.1630 |

| Found m/z | 545.1635 |

| Molecular Formula | C₂₅H₃₀O₁₂ |

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on an Agilent 6210 TOF LC/MS instrument using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) and introduced into the mass spectrometer. The instrument was calibrated to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural elucidation of this compound was accomplished through extensive 1D and 2D NMR spectroscopy. The ¹H (proton) and ¹³C (carbon) NMR data were recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals. Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, 600 MHz for ¹H, 150 MHz for ¹³C)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Aglycone | ||

| 1 | 95.1 | 5.76 (d, 1.8) |

| 3 | 143.2 | 7.45 (s) |

| 4 | 112.5 | |

| 5 | 31.2 | 2.82 (m) |

| 6 | 40.1 | 2.15 (m), 1.95 (m) |

| 7 | 78.2 | 4.25 (m) |

| 8 | 135.5 | |

| 9 | 47.3 | 2.65 (dd, 8.4, 1.8) |

| 10 | 21.8 | 1.05 (d, 6.6) |

| 11 | 69.8 | 4.15 (m) |

| Glucosyl Moiety | ||

| 1' | 100.2 | 4.75 (d, 7.8) |

| 2' | 74.9 | 3.28 (m) |

| 3' | 78.1 | 3.45 (m) |

| 4' | 71.8 | 3.35 (m) |

| 5' | 78.5 | 3.40 (m) |

| 6' | 62.9 | 3.88 (dd, 12.0, 2.4), 3.68 (dd, 12.0, 5.4) |

| Caffeoyl Moiety | ||

| 1'' | 127.8 | |

| 2'' | 115.3 | 6.85 (d, 8.4) |

| 3'' | 146.8 | |

| 4'' | 149.5 | |

| 5'' | 116.4 | 6.78 (d, 8.4) |

| 6'' | 123.1 | 6.95 (s) |

| 7'' (α) | 148.2 | 7.60 (d, 15.6) |

| 8'' (β) | 115.1 | 6.35 (d, 15.6) |

| 9'' (C=O) | 168.5 |

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker AV-600 spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts were referenced to the residual solvent peaks (δH 3.31 and δC 49.0). Standard pulse sequences were used for ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC).

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a natural product like this compound involves a series of steps from sample preparation to final structure elucidation. This process is visualized in the following diagram.

Caption: Workflow for the isolation and structural elucidation of this compound.

In vitro bioactivity screening of Suspenoidside B

An In-depth Technical Guide to the In Vitro Bioactivity Screening of Ginsenoside Rg3

Disclaimer: Initial searches for "Suspenoside B" did not yield specific scientific data. Therefore, this guide utilizes Ginsenoside Rg3, a well-researched natural compound, as a representative example to demonstrate the requested format and content for an in-depth technical guide on in vitro bioactivity screening.

Ginsenoside Rg3, a steroidal saponin (B1150181) isolated from Panax ginseng, has garnered significant attention in pharmacological research due to its diverse biological activities. This guide provides a comprehensive overview of the in vitro bioactivity of Ginsenoside Rg3, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory effects. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and drug development.

Anti-Cancer Activity

Ginsenoside Rg3 has demonstrated potent anti-cancer effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.

Data Summary

| Cell Line | Assay | Concentration | Result | Reference |

| MDA-MB-231 (Breast Cancer) | MTT Assay | 10-100 µM | IC50: ~50 µM | [1] |

| H1299 (Lung Cancer) | Flow Cytometry | 25-100 µM | Increased apoptosis | [1] |

| HepG2 (Liver Cancer) | Wound Healing Assay | 10-50 µM | Inhibition of cell migration | [1] |

| HCT-116 (Colorectal Cancer) | Western Blot | 50 µM | Upregulation of Bax, downregulation of Bcl-2 | [1] |

Experimental Protocols

1.2.1. Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Ginsenoside Rg3 (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

1.2.2. Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells (e.g., H1299) with Ginsenoside Rg3 for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify apoptotic cells.

Signaling Pathway

Ginsenoside Rg3 induces apoptosis in cancer cells primarily through the mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.

Caption: Ginsenoside Rg3-induced apoptotic pathway.

Neuroprotective Effects

Ginsenoside Rg3 exhibits neuroprotective properties against various neurotoxic insults, making it a potential therapeutic agent for neurodegenerative diseases.

Data Summary

| Cell Line | Insult | Assay | Concentration | Result | Reference |

| SH-SY5Y | 6-OHDA | MTT Assay | 1-10 µM | Increased cell viability | [2] |

| PC12 | Aβ (1-42) | LDH Assay | 5-20 µM | Decreased cytotoxicity | |

| HT-22 | H₂O₂ | ROS Assay | 1-10 µM | Reduced ROS levels | |

| N2A-APP | - | Western Blot | 10 µM | Reduced Aβ levels |

Experimental Protocols

2.2.1. Neurotoxicity Model

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) to 80% confluency.

-

Pre-treatment: Pre-treat cells with Ginsenoside Rg3 for 2 hours.

-

Induction of Injury: Expose cells to a neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA)) for 24 hours.

-

Assessment: Evaluate cell viability, apoptosis, or oxidative stress markers.

2.2.2. Measurement of Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells as described in the neurotoxicity model.

-

DCFH-DA Staining: Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Signaling Pathway

Ginsenoside Rg3 protects neuronal cells from oxidative stress by activating the Nrf2/HO-1 signaling pathway.

Caption: Nrf2/HO-1 mediated neuroprotection by Ginsenoside Rg3.

Anti-inflammatory Activity

Ginsenoside Rg3 can suppress inflammatory responses in various cell types, primarily by inhibiting the NF-κB signaling pathway.

Data Summary

| Cell Line | Stimulus | Assay | Concentration | Result | Reference |

| RAW 264.7 | LPS | Griess Assay | 10-50 µM | Reduced NO production | |

| HUVEC | TNF-α | ELISA | 5-25 µM | Decreased IL-6 secretion | |

| BV-2 | LPS | Western Blot | 20 µM | Inhibited iNOS and COX-2 expression | |

| THP-1 | PMA | qPCR | 10-50 µM | Downregulated TNF-α mRNA |

Experimental Protocols

3.2.1. Measurement of Nitric Oxide (NO) Production

-

Cell Stimulation: Plate macrophages (e.g., RAW 264.7) and pre-treat with Ginsenoside Rg3 for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

3.2.2. Western Blot for Inflammatory Proteins

-

Protein Extraction: Lyse treated cells and determine protein concentration.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against iNOS, COX-2, or NF-κB, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

Ginsenoside Rg3 exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Caption: Inhibition of NF-κB pathway by Ginsenoside Rg3.

References

Methodological & Application

HPLC-UV method for Suspenoidside B analysis

An HPLC-UV method for the quantitative analysis of Suspenoidside B, a naturally occurring phenylpropanoid glycoside, has been developed and is presented in this application note. While a specific validated method for this compound is not widely documented in scientific literature, this protocol provides a comprehensive framework for its determination in various sample matrices, based on established analytical principles for related compounds.

This compound (CAS No: 2161432-08-0; Molecular Formula: C25H30O12) is a compound of interest in phytochemical and pharmacological research.[1][2][3] Its structural features, characteristic of phenylpropanoid glycosides, allow for sensitive detection using UV spectrophotometry, making HPLC-UV a suitable technique for its quantification. This document outlines the necessary instrumentation, reagents, and a detailed protocol for sample preparation, chromatographic separation, and method validation.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

Ultrasonic bath.

-

pH meter.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Water (deionized or Milli-Q).

-

Acetic acid (glacial, analytical grade).

-

Phosphoric acid (analytical grade).

-

-

Chromatographic Column:

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) acetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

All mobile phases should be degassed before use, for example, by sonication for 15 minutes.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

-

Dissolve in methanol and make up to the mark. This stock solution should be stored at 4°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

-

-

Sample Preparation (e.g., from a plant extract):

-

Accurately weigh 1.0 g of the powdered sample matrix.

-

Transfer to a flask and add 50 mL of 70% methanol.

-

Perform ultrasonic-assisted extraction for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions

The following conditions are a robust starting point for method development. Optimization may be required based on the specific sample matrix and instrumentation.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-10 min: 15-25% B10-25 min: 25-40% B25-30 min: 40-15% B30-35 min: 15% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm or 330 nm (based on UV scan of standard) |

| Injection Volume | 10 µL |

Method Validation

The developed method should be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | The peak for this compound should be pure and well-resolved from other peaks (Resolution > 2). |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed from at least five concentrations. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be established based on the linearity study. |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |

| Precision (RSD%) | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Estimated based on a signal-to-noise ratio of 3:1. | To be determined experimentally. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Estimated based on a signal-to-noise ratio of 10:1. | To be determined experimentally. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). | RSD of results should remain ≤ 2% under varied conditions. |

Data Presentation

The quantitative results from the method validation should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 1 | [Data] |

| 5 | [Data] |

| 10 | [Data] |

| 25 | [Data] |

| 50 | [Data] |

| 100 | [Data] |

| r² | [Value] |

Table 2: Accuracy (Spike-Recovery) Data

| Spiked Level | Amount Added (µg) | Amount Found (µg) | Recovery (%) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| 80% | [Data] | [Data] | [Data] | ||

| 100% | [Data] | [Data] | [Data] | [Value] | [Value] |

| 120% | [Data] | [Data] | [Data] | | |

Table 3: Precision Data

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |

|---|---|---|

| Low QC | [Value] | [Value] |

| Mid QC | [Value] | [Value] |

| High QC | [Value] | [Value] |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

|---|---|

| LOD | [Value] |

| LOQ | [Value] |

Visualizations

The overall workflow for the analysis of this compound is depicted in the following diagram.

Caption: Workflow for this compound Analysis by HPLC-UV.

References

Application Notes and Protocols: Detection of Suspenoside B by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suspenoside B is a phenylethanoid glycoside that has been identified in medicinal plants, notably Forsythia suspensa. Phenylethanoid glycosides are a class of natural products recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and sensitive quantification of Suspenoside B in various matrices is essential for pharmacokinetic studies, quality control of herbal medicines, and new drug development. This document provides a detailed protocol for the detection and quantification of Suspenoside B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

This method utilizes the principles of reversed-phase liquid chromatography for the separation of Suspenoside B from other matrix components. The separated analyte is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. In the mass spectrometer, Suspenoside B is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored. The technique of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for the quantification of Suspenoside B.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is a general guideline for the extraction of phenylethanoid glycosides from a plasma matrix. Optimization may be required for different biological matrices.

-

Pre-treatment: Thaw frozen plasma samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Dilution: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute Suspenoside B from the cartridge with 2 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

-

Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

Mass Spectrometry (MS/MS) Method

-

Instrument: A triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Ion Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Parameters

The following table summarizes the proposed MRM transitions for Suspenoside B. These are predicted based on the known molecular weight and common fragmentation patterns of phenylethanoid glycosides. Experimental optimization of the collision energy is recommended to achieve the best sensitivity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Predicted Collision Energy (eV) |

| Suspenoside B | 521.5 [M-H]⁻ | 359.4 [M-H-Glc]⁻ | 161.1 [Caffeoyl-H]⁻ | 15-25 |

Note: Glc refers to a glucose moiety (neutral loss of 162 Da). The caffeoyl moiety fragment has a mass of 161.1 Da in negative mode.

Method Validation Parameters (Illustrative)

The following table presents typical validation parameters for an LC-MS/MS method for a similar compound, Forsythoside B, which can serve as a benchmark for the Suspenoside B assay.[1]

| Parameter | Forsythoside B |

| Linear Range | 5 - 1000 ng/mL |

| LLOQ | 5 ng/mL |

| Intra-day Precision | < 10% |

| Inter-day Precision | < 10% |

| Accuracy | 85.8% - 103.8% |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS protocol for Suspenoside B detection.

Caption: Experimental workflow for Suspenoside B analysis.

Proposed Signaling Pathway

Phenylethanoid glycosides, including Suspenoside B, are known for their antioxidant and anti-inflammatory properties. The diagram below illustrates a generalized signaling pathway that may be modulated by these compounds, such as the inhibition of the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Quercetin as a Representative Standard for In Vitro Assays

Disclaimer: Initial searches for "Suspenoidside B" did not yield specific scientific literature or data regarding its use as a standard in in vitro assays. Therefore, this document provides a detailed application note and protocols for Quercetin , a well-characterized flavonoid, as a representative standard for assessing anti-inflammatory, antioxidant, and neuroprotective activities in vitro. The methodologies and principles described herein can be adapted for the evaluation of novel compounds.

Introduction

Quercetin is a polyphenolic flavonoid found in numerous fruits, vegetables, and grains. It is renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it an ideal positive control or standard for a variety of in vitro assays in drug discovery and natural product research. These notes provide an overview of Quercetin's applications and detailed protocols for its use as a standard.

Biological Activities of Quercetin

Quercetin exhibits a broad spectrum of biological activities, which have been extensively documented in scientific literature. Its primary mechanisms of action include:

-

Antioxidant Activity: Quercetin is a powerful free radical scavenger, capable of neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] It can also chelate metal ions involved in the generation of free radicals and enhance the activity of endogenous antioxidant enzymes.[1]

-

Anti-inflammatory Activity: Quercetin modulates key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4] This leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-